molecular formula C14H21ClF3N3O B10952487 4-chloro-1-methyl-N-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10952487
M. Wt: 339.78 g/mol
InChI Key: WLBOIEROULCXTD-UHFFFAOYSA-N
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Description

4-CHLORO-N-(1,5-DIMETHYLHEXYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound with a complex structure It is characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group, a chloro group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(1,5-DIMETHYLHEXYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Chlorination: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(1,5-DIMETHYLHEXYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

4-CHLORO-N-(1,5-DIMETHYLHEXYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(1,5-DIMETHYLHEXYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(1-METHYL-HEXYL)-BENZAMIDE
  • 4-CHLORO-N-(3,4-DIMETHYL-PHENYL)-BENZAMIDE
  • 4-CHLORO-N-(3,5-DIMETHYLPHENYL)BENZAMIDE

Uniqueness

4-CHLORO-N-(1,5-DIMETHYLHEXYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the trifluoromethyl group and the specific substitution pattern on the pyrazole ring

Properties

Molecular Formula

C14H21ClF3N3O

Molecular Weight

339.78 g/mol

IUPAC Name

4-chloro-2-methyl-N-(6-methylheptan-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H21ClF3N3O/c1-8(2)6-5-7-9(3)19-13(22)11-10(15)12(14(16,17)18)20-21(11)4/h8-9H,5-7H2,1-4H3,(H,19,22)

InChI Key

WLBOIEROULCXTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NC(=O)C1=C(C(=NN1C)C(F)(F)F)Cl

Origin of Product

United States

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